N-(benzhydrylideneamino)furan-2-carboxamide
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Overview
Description
N-(benzhydrylideneamino)furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry
Preparation Methods
The synthesis of N-(benzhydrylideneamino)furan-2-carboxamide typically involves a combination of directed C–H arylation and transamidation chemistry. One common synthetic route includes the use of 8-aminoquinoline as a directing group for the C–H arylation reactions, with palladium catalysis to install aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions often involve the use of reagents such as Pd(OAc)2, AgOAc, and NaOAc in CPME solvent, heated at 110°C under an inert atmosphere . The transamidation procedure proceeds via intermediate N-acyl-Boc-carbamates, allowing for further diversification of the C3-arylated benzofuran products .
Chemical Reactions Analysis
N-(benzhydrylideneamino)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of furan-2-carboxylic acid derivatives, while reduction can yield furan-2-carboxamide derivatives .
Scientific Research Applications
N-(benzhydrylideneamino)furan-2-carboxamide has been extensively studied for its potential applications in various scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, furan derivatives, including this compound, have shown promising antibacterial, antifungal, and anticancer activities . The compound’s ability to interact with biological targets makes it a potential candidate for drug development and therapeutic applications .
Mechanism of Action
The mechanism of action of N-(benzhydrylideneamino)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antibacterial properties. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
N-(benzhydrylideneamino)furan-2-carboxamide can be compared with other similar compounds, such as benzofuran-2-carboxamide derivatives. These compounds share a similar core structure but differ in their substituents and functional groups. Similar compounds include benzofuran-2-carboxamide, benzofuran-2-carboxylic acid, and various substituted benzofuran derivatives .
Properties
IUPAC Name |
N-(benzhydrylideneamino)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-18(16-12-7-13-22-16)20-19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHLWFTZMPBQQLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NNC(=O)C2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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